molecular formula C6H5N3O B1590739 Imidazo[1,2-A]pyrazin-8(7H)-one CAS No. 434936-85-3

Imidazo[1,2-A]pyrazin-8(7H)-one

Cat. No.: B1590739
CAS No.: 434936-85-3
M. Wt: 135.12 g/mol
InChI Key: MCPSVGWMYIXRQE-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrazin-8(7H)-one is a compound that has drawn considerable interest due to its unique structural characteristics and versatile applications across various fields. This compound is part of the imidazopyrazinone family, recognized for its potential in medicinal chemistry and material sciences.

Scientific Research Applications

Imidazo[1,2-A]pyrazin-8(7H)-one finds applications in several scientific fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential as a bioactive compound, showing promising results in enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties.

  • Industry: Employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Future Directions

The future developments of Imidazo[1,2-A]pyrazin-8(7H)-one are promising. Its versatile nature in organic synthesis and drug development, along with its reactivity and multifarious biological activity, suggest that it will continue to be a subject of interest in the scientific community .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,2-A]pyrazin-8(7H)-one typically involves multi-step organic synthesis. One common method includes the cyclization of pyrazine derivatives under controlled conditions, often using strong acids or bases as catalysts. Reaction conditions such as temperature, solvent, and time are meticulously optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound usually scales up the laboratory synthesis procedures. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-A]pyrazin-8(7H)-one undergoes various chemical reactions, prominently oxidation, reduction, and substitution reactions. Each type of reaction modifies the chemical structure, influencing its properties and applications.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

  • Substitution: Halogenated solvents and catalytic amounts of transition metals like palladium or nickel facilitate these reactions.

Major Products

Major products formed from these reactions depend on the specific conditions and reagents. For instance, oxidation may produce hydroxylated derivatives, while reduction can yield amine or alkyl derivatives.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds in the imidazopyrazinone family, Imidazo[1,2-A]pyrazin-8(7H)-one is unique due to its specific structural features, which confer distinctive chemical reactivity and biological activity.

List of Similar Compounds

  • Imidazo[1,2-A]pyrazine-2,3-dione

  • Imidazo[1,2-A]pyridine-3-carbaldehyde

  • Imidazo[1,2-A]pyrimidine-4,6-diamine

These similar compounds share some chemical properties but differ in their biological activities and applications, highlighting the distinctive nature of this compound.

Properties

IUPAC Name

7H-imidazo[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPSVGWMYIXRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514908
Record name Imidazo[1,2-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434936-85-3
Record name Imidazo[1,2-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary method described for synthesizing Imidazo[1,2-a]pyrazin-8(7H)-ones in the research?

A1: The research describes a microwave-assisted condensation reaction between 3-amino-2(1H)-pyrazinones and α-haloketones as an efficient method for synthesizing Imidazo[1,2-a]pyrazin-8(7H)-ones. [, ] This approach provides a rapid and potentially scalable route for obtaining these heterocyclic compounds.

Q2: Why are these synthesized compounds considered promising for drug discovery?

A2: While the provided research focuses primarily on synthesis, it highlights the potential of both Imidazo[1,2-a]pyrazin-8(7H)-ones and 4H-Pyrazino[1,2-a]pyrimidine-4,9(8H)-diones as candidates for drug research. [, ] This suggestion likely stems from the presence of the pyrazinone core, a structural motif found in various bioactive molecules. Further investigation into their specific biological activities and potential applications in drug discovery is warranted.

  1. Synthesis of 4H‐Pyrazino[1,2‐a]pyrimidine‐4,9(8H)‐diones and Imidazo[1,2‐a]pyrazin‐8(7H)‐ones. ()
  2. Synthesis of 4H-Pyrazino[1,2-a]pyrimidine-4,9(8H)-diones and Imidazo[1,2-a]pyrazin-8(7H)-ones. ()

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